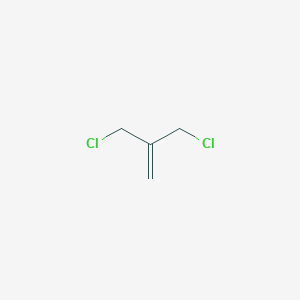

3-chloro-2-(chloromethyl)prop-1-ene

描述

Contextualization within Halogenated Organic Chemistry

3-chloro-2-(chloromethyl)prop-1-ene is an organic molecule belonging to the broad class of halogenated organic compounds. scbt.com These compounds are characterized by the presence of one or more halogen atoms—such as fluorine, chlorine, bromine, or iodine—covalently bonded to a carbon atom. naturvardsverket.se Within this classification, this compound is more specifically identified as an organochlorine compound and a member of the chlorinated alkene family. solubilityofthings.comnih.gov

Halogenated organic compounds are of significant interest in scientific research due to their diverse chemical properties and wide-ranging applications. scbt.com The presence of halogen atoms in an organic molecule can significantly alter its physical and chemical properties, including polarity, reactivity, and biological activity. In organic chemistry, the carbon-halogen bond is a key functional group, enabling a wide variety of chemical transformations and serving as a reactive site for the synthesis of more complex molecules. scbt.comscience.gov The unique reactivity of compounds like this compound, which contains two allylic chloride substituents, makes them valuable as intermediates and building blocks in synthetic chemistry. solubilityofthings.comwikipedia.org

Historical Development of Synthetic Approaches to the Compound

The synthesis of this compound has been approached through several methods over the years, reflecting the evolution of synthetic organic chemistry techniques. One of the earliest documented syntheses was reported by Mooradian and Cloke in 1945, which utilized pentaerythritol (B129877) as the starting material. wikipedia.orgacs.org This multi-step procedure involves the partial chlorination of pentaerythritol. wikipedia.org

Subsequent research has focused on improving the efficiency and practicality of its synthesis. An improved method involves the pyrolysis of tris(chloromethyl)acetic acid. orgsyn.org Gafarov and colleagues reported that heating neat tris(chloromethyl)acetic acid at elevated temperatures cleanly produces this compound, an improvement over the original method that used quinoline (B57606) as a catalyst. orgsyn.org

Another synthetic route is the direct chlorination of isobutene or its chlorinated derivatives. orgsyn.orgresearchgate.net For instance, the chlorination of 3-chloro-2-methyl-1-propene with elemental chlorine can yield the desired product, although this method may result in a mixture of products requiring careful purification. orgsyn.org More recent developments have explored continuous-flow processes, such as the chlorination of isobutene in a specialized tubular reactor, to better control the highly exothermic reaction and improve selectivity. researchgate.net

| Synthetic Approach | Starting Material(s) | Key Reagents/Conditions | Notes |

| Mooradian and Cloke Synthesis | Pentaerythritol | Thionyl chloride, Pyridine (B92270) | An early, multi-step procedure involving partial chlorination. wikipedia.orgacs.org |

| Pyrolysis of Tris(chloromethyl)acetic acid | Tris(chloromethyl)acetic acid | Heat | An improvement on the original catalyzed decarboxylation. orgsyn.org |

| Direct Chlorination | 3-chloro-2-methyl-1-propene | Elemental chlorine | Can produce a mixture of products requiring purification. orgsyn.org |

| Continuous Chlorination | Isobutene | Chlorine gas, Tubular reactor | Aims to control exothermic reaction and improve yield and selectivity. researchgate.net |

Significance as a Research Subject in Organic Synthesis and Materials Science

The distinct molecular architecture of this compound, featuring two reactive allylic chloride groups, makes it a valuable and versatile building block in both organic synthesis and materials science. wikipedia.org Its utility as a dialkylating agent allows for the introduction of a C=C(CH₂Cl)₂ unit into various molecular frameworks. wikipedia.org

In the realm of organic synthesis, it is a crucial starting material for the synthesis of highly strained and theoretically interesting molecules. Most notably, it is the key precursor for the Szeimies synthesis of [1.1.1]propellane, a remarkable hydrocarbon with an inverted geometry at the bridgehead carbon atoms. orgsyn.org Beyond this specific application, this compound is employed in the synthesis of a range of other complex molecules, including natural products, crown ethers, cryptands, and compounds with potential biological and medicinal importance, such as reverse transcriptase virus protease inhibitors and muscones. orgsyn.orgjinlaichemicals.com

In materials science, the compound's significance lies primarily in its role as a monomer or an intermediate in the synthesis of polymers. scbt.comorgsyn.org The presence of two reactive sites allows for cross-linking or the formation of polymers with specific functionalities. The incorporation of halogenated compounds like this compound into polymer structures can impart desirable properties such as flame retardancy and chemical resistance. scbt.com

| Field of Application | Specific Use | Significance |

| Organic Synthesis | Synthesis of [1.1.1]propellane | Provides access to a highly strained and fundamentally important molecule. orgsyn.org |

| Synthesis of natural products and bioactive molecules | Serves as a versatile building block for complex target synthesis. orgsyn.orgjinlaichemicals.com | |

| Synthesis of crown ethers and cryptands | Enables the construction of macrocyclic and cage-like host molecules. orgsyn.org | |

| Materials Science | Polymer synthesis | Acts as a monomer or cross-linking agent to create functional polymers. scbt.comorgsyn.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-(chloromethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFZOSUFGSANIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022166 | |

| Record name | 3-Chloro-2-(chloromethyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-57-4 | |

| Record name | 3-Chloro-2-(chloromethyl)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-chloromethyl-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1871-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-(chloromethyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(chloromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-CHLOROMETHYL-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XTP1GFW2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Considerations

Pyrolytic Transformations for Controlled Synthesis

A notable route to 3-chloro-2-(chloromethyl)prop-1-ene involves the thermal decomposition of a suitable precursor. This approach, when optimized, can provide a high-purity product.

Pyrolysis of Tris(chloromethyl)acetic Acid: Mechanisms and Yield Optimization

The pyrolysis of tris(chloromethyl)acetic acid is a clean and efficient method for the synthesis of this compound. orgsyn.org The reaction proceeds by heating the neat tris(chloromethyl)acetic acid, which undergoes decarboxylation to yield the desired product. orgsyn.org A significant advantage of this procedure is the ability to use the crude tris(chloromethyl)acetic acid from the preceding synthetic step, thereby circumventing the need for extensive purification and the use of large solvent volumes for recrystallization. orgsyn.org

Influence of Reaction Conditions on Product Distribution and Purity

The conditions under which the pyrolysis is conducted have a direct impact on the product's purity and the reaction's efficiency. The pyrolysis is initiated by heating the tris(chloromethyl)acetic acid, leading to gas evolution as the reaction mixture turns from brown to black. orgsyn.org The product then distills from the reaction mixture. orgsyn.org

The distillation of the product occurs at a head temperature of approximately 138°C. orgsyn.org By carefully controlling the heating and distillation, a clear, colorless liquid product with a purity greater than 98% can be obtained, as confirmed by gas-liquid chromatography (GLC) and proton nuclear magnetic resonance (¹H NMR) analysis. orgsyn.org The reaction is continued until just before the reaction flask reaches dryness to avoid the formation of tarry residues and ensure a high-quality distillate. orgsyn.org

| Reaction Parameter | Condition | Outcome | Reference |

| Starting Material | Crude Tris(chloromethyl)acetic acid | Eliminates need for recrystallization | orgsyn.org |

| Heating | Gradual heating of neat acid | Initiates pyrolysis and gas evolution | orgsyn.org |

| Distillation Temperature | 138°C (head temperature) | Yields high-purity product | orgsyn.org |

| Reaction Endpoint | Just before dryness | Minimizes tar formation | orgsyn.org |

| Product Yield | 88-99% | High efficiency | orgsyn.org |

| Product Purity | >98% by GLC and ¹H NMR | High-quality product | orgsyn.org |

Halogenation Reactions and Process Engineering

Direct halogenation of unsaturated precursors presents an alternative, though sometimes less selective, pathway to this compound.

Direct Chlorination of 3-Chloro-2-methyl-1-propene (Methallyl Chloride)

An alternative preparation involves the direct chlorination of 3-chloro-2-methyl-1-propene (also known as methallyl chloride) using elemental chlorine. orgsyn.org However, this method is hampered by a lack of selectivity, leading to a mixture of products. orgsyn.org The purification of the desired this compound from this mixture requires a tedious spinning band distillation, and the reported yield of the desired product is only 34%. orgsyn.org

Continuous Chlorination of Isobutene: Reactor Design and Selectivity Studies

A more refined halogenation approach involves the continuous chlorination of isobutene in a specially designed tubular reactor. researchgate.net This method aims to overcome the challenges of exothermic reactions and improve selectivity. The reactor features three jacket tubes and additional components to enhance mass and heat transfer, allowing for even temperature distribution. researchgate.net

In a study using a 500 mm long reactor, specific conditions were identified to optimize the product distribution. With a chlorine to isobutene molar ratio of 2.03, a temperature of 50°C, and a fluid flow of 0.26 L/min, a product mixture was obtained with a selectivity of 80% for dichloro-isobutene. researchgate.net The resulting product composition was approximately 65% dichloro-isobutene, 20% 1,2,3-trichloro-2-methyl-1-propane, 7-9% 1,2-dichloro-2-methylpropane, and 1.0-1.5% 3-chloro-2-methyl-1-propene. researchgate.net

| Parameter | Value | Reference |

| Reactants | Isobutene, Chlorine | researchgate.net |

| Reactor Type | Tubular reactor with enhanced heat/mass transfer | researchgate.net |

| Chlorine:Isobutene Molar Ratio | 2.03 | researchgate.net |

| Temperature | 50°C | researchgate.net |

| Fluid Flow | 0.26 L/min | researchgate.net |

| Selectivity for Dichloro-isobutene | 80% | researchgate.net |

| Dichloro-isobutene in Product | >65% | researchgate.net |

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound can be integrated into a multi-step sequence starting from readily available materials. A well-documented example is the synthesis commencing with pentaerythritol (B129877). orgsyn.org

The first step involves the reaction of pentaerythritol with thionyl chloride in the presence of pyridine (B92270) to produce a crude mixture containing pentaerythrityl trichlorohydrin (3-chloro-2,2-bis(chloromethyl)propan-1-ol). orgsyn.org This reaction is conducted at a temperature of 65-95°C, followed by heating to 120-130°C. orgsyn.org The crude trichlorohydrin is then oxidized to tris(chloromethyl)acetic acid. orgsyn.org This multi-step process culminates in the previously described pyrolysis of the resulting acid to afford the final product, this compound. orgsyn.org

Synthetic Routes Originating from Pentaerythritol

A well-documented and reliable method for the preparation of this compound begins with the readily available starting material, pentaerythritol. orgsyn.orgresearchgate.net This multi-step synthesis is a classic example of transforming a simple polyol into a more complex, functionalized alkene.

Chlorination of Pentaerythritol: The initial step involves the reaction of pentaerythritol with thionyl chloride in the presence of pyridine. This reaction is carefully controlled to favor the formation of pentaerythrityl trichlorohydrin, along with some pentaerythrityl tetrachloride as a byproduct. orgsyn.org The ratio of reagents is adjusted to prevent the formation of the dichlorinated product, which simplifies the subsequent workup. orgsyn.org

Oxidation to Carboxylic Acid: The crude mixture of chlorohydrin and tetrachloride from the first step is then oxidized. This is typically achieved using concentrated nitric acid. The pentaerythrityl trichlorohydrin is converted to 3-chloro-2,2-bis(chloromethyl)propanoic acid. orgsyn.org

Pyrolytic Decarboxylation: The final step is the pyrolysis of the crude 3-chloro-2,2-bis(chloromethyl)propanoic acid. Heating this acid to a high temperature induces decarboxylation, yielding the desired this compound. orgsyn.org This pyrolysis is often performed on the neat (pure) material, which cleanly affords the final product. orgsyn.org

A key advantage of this procedure is that it can be performed using the crude products from the preceding steps, which minimizes the need for extensive purification and the use of large solvent volumes, making it more efficient. orgsyn.org

Table 1: Key Intermediates in the Pentaerythritol Route

| Intermediate Name | Chemical Structure | Role in Synthesis |

| Pentaerythritol | C(CH₂OH)₄ | Starting Material |

| Pentaerythrityl trichlorohydrin | HOCH₂C(CH₂Cl)₃ | Primary Chlorinated Intermediate |

| 3-Chloro-2,2-bis(chloromethyl)propanoic acid | HOOC-C(CH₂Cl)₃ | Carboxylic Acid Intermediate |

Thiourea-Mediated Cyclization Pathways

While thiourea (B124793) is a versatile reagent in organic synthesis, often utilized for the formation of sulfur-containing heterocycles, its application in a direct cyclization pathway to synthesize this compound is not prominently documented in scientific literature. nih.govresearchgate.net Thiourea derivatives are known to participate in reactions leading to various cyclic structures, but a specific pathway where thiourea mediates a cyclization to form the acyclic dichlorinated propene backbone of the target molecule has not been established as a standard synthetic method. Research in this area shows thiourea's utility in forming compounds like thiazolidines or as precursors for nanocrystals, rather than for this specific alkene synthesis. nih.govresearchgate.net

Epoxidation of 1,3-Dichloro-1-propene Followed by Ring-Opening

The synthesis of this compound via the epoxidation of 1,3-dichloro-1-propene and subsequent ring-opening is another theoretically plausible but not widely reported method. The initial step would involve the formation of 1,3-dichloro-1-propene epoxide. Epoxides are known to be reactive intermediates that can undergo ring-opening reactions with various nucleophiles. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the epoxide oxygen would be protonated, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The nucleophile, in this case, a chloride ion, would then attack one of the electrophilic carbons of the epoxide ring. For an unsymmetrical epoxide, the site of attack (regioselectivity) can be influenced by electronic and steric factors. libretexts.orgyoutube.com However, the literature on the epoxidation of 1,3-dichloropropene (B49464) primarily focuses on its role in metabolic activation and the subsequent hydrolysis to form products like 3-chloro-2-hydroxypropanal, rather than its conversion to this compound.

Table 2: General Steps in a Hypothetical Epoxidation/Ring-Opening Pathway

| Step | Description | Key Chemical Transformation |

| 1. Epoxidation | Reaction of 1,3-dichloro-1-propene with an epoxidizing agent (e.g., a peroxy acid). | C=C bond converted to an epoxide ring. |

| 2. Ring-Opening | Reaction of the epoxide with a chloride source (e.g., HCl). | The epoxide ring is opened by the chloride nucleophile. |

Optimization of Synthetic Pathways for Research and Scalability

Optimizing the synthesis of this compound is crucial for both laboratory research, where efficiency and safety are paramount, and for industrial-scale production, where cost, throughput, and control of reaction conditions are critical.

One significant optimization has been in the pentaerythritol route, where modifications to older procedures have made the synthesis safer and more convenient. orgsyn.org By adjusting reagent ratios, the formation of by-products is minimized, and the direct use of crude intermediates reduces solvent waste and avoids tedious distillation steps. orgsyn.org Furthermore, the controlled, gradual addition of nitric acid during the oxidation step mitigates the high exothermicity and hazardous nature of the reaction. orgsyn.org

For scalability, continuous flow reactors offer significant advantages over batch processes, especially for highly exothermic reactions. The synthesis of this compound can also be achieved through the continuous chlorination of isobutene in a specialized tubular reactor. researchgate.net This approach allows for better control of the intense heat generated during the reaction and ensures a more even temperature distribution. researchgate.net By carefully controlling parameters such as the molar ratio of chlorine to isobutene, reaction temperature, and fluid flow rate, the selectivity towards the desired dichlorinated product can be maximized. researchgate.net

Methodologies for Purity Enhancement and By-product Characterization in Synthesis

Achieving high purity of this compound is essential for its use in subsequent reactions. Several techniques are employed for purification and the characterization of unwanted by-products.

In the pentaerythritol-based synthesis, fractional distillation under reduced pressure is a key purification step. orgsyn.org This method is effective in separating the final product from unreacted starting materials and by-products, which may have different boiling points. Recrystallization is also used to purify solid intermediates, such as 3-chloro-2,2-bis(chloromethyl)propanoic acid. orgsyn.org

During the synthesis via isobutene chlorination, a mixture of chlorinated products is typically formed. The main by-products include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical tool for identifying and quantifying these components. researchgate.net This technique separates the different compounds in the mixture and provides mass spectra for each, allowing for their structural elucidation and the determination of the product mixture's composition.

Table 3: Common By-products and Analytical Methods

| Synthetic Route | Common By-products | Characterization/Purification Method |

| From Pentaerythritol | Pentaerythrityl tetrachloride | Fractional Distillation, Filtration, Extraction orgsyn.org |

| From Isobutene | 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, 1,2,3-trichloro-2-methyl-1-propane | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

Intrinsic Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of 3-chloro-2-(chloromethyl)prop-1-ene

The presence of two primary allylic chloride groups makes this compound highly susceptible to nucleophilic substitution reactions. These reactions are fundamental to its utility as a building block in organic synthesis.

This compound readily reacts with a variety of nucleophiles, including alkoxides, thiolates, and amines. The two chloromethyl groups are equivalent, meaning a nucleophile can attack either carbon atom with equal probability in the initial substitution step. However, the reaction can proceed further, with a second nucleophile displacing the remaining chlorine atom, leading to di-substituted products. The course of the reaction, whether mono- or di-substitution, can often be controlled by the stoichiometry of the nucleophile.

Ambident nucleophiles, which possess two or more reactive centers, can exhibit interesting reactivity with this substrate. For instance, the reaction with cyanide ions can potentially lead to the formation of nitriles, which are valuable synthetic intermediates. pw.live

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Product of Mono-substitution | Product of Di-substitution |

| RO⁻ (Alkoxide) | 3-alkoxy-2-(chloromethyl)prop-1-ene | 3-alkoxy-2-(alkoxymethyl)prop-1-ene |

| RS⁻ (Thiolate) | 3-chloro-2-((alkylthio)methyl)prop-1-ene | 2-((alkylthio)methyl)-3-(alkylthio)prop-1-ene |

| R₂NH (Amine) | N-(2-(chloromethyl)allyl)dialkylamine | N,N'-(2-methylenepropane-1,3-diyl)bis(dialkylamine) |

| CN⁻ (Cyanide) | 3-chloro-2-(cyanomethyl)prop-1-ene | 2-(cyanomethyl)-3-cyanoprop-1-ene |

The displacement of the chlorine atoms in this compound typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic of primary alkyl halides. pw.livelearncbse.inwikipedia.org In the S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the chlorine atom in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. However, in this case, the carbon centers are prochiral.

The rate of the S(_N)2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. pw.live Being primary allylic chlorides, the chloromethyl groups in this compound are relatively unhindered, facilitating the approach of the nucleophile. pw.live

Allylic systems can also undergo nucleophilic substitution via an S(_N)1 mechanism, which involves the formation of a carbocation intermediate. ucalgary.ca While the primary nature of the carbon centers would typically disfavor an S(_N)1 pathway, the allylic position can stabilize the resulting carbocation through resonance. This can lead to the formation of rearranged products, a phenomenon known as allylic rearrangement. ucalgary.ca However, for primary allylic halides like this compound, the S(_N)2 pathway is generally considered to be the predominant mechanism, especially with strong nucleophiles in aprotic solvents. rsc.org

Electrophilic Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. A key example of this reactivity is observed in its synthesis. The industrial preparation of this compound often involves the chlorination of isobutene. orgsyn.orgresearchgate.net This reaction proceeds through an electrophilic addition mechanism where chlorine adds across the double bond, followed by elimination or rearrangement to yield the final product. orgsyn.orgresearchgate.net A study on the continuous chlorination of isobutene showed that with a chlorine to isobutene molar ratio of 2.03 at 50°C, a product mixture containing over 65% dichloro-isobutene was obtained, with a selectivity of 80% for this compound. researchgate.net Other products included 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane. researchgate.net

In aqueous conditions, the electrophilic addition of halogens to alkenes can lead to the formation of halohydrins. For instance, the reaction of an alkene with chlorine in water can yield a chlorohydrin, where a chlorine atom and a hydroxyl group add across the double bond. pdx.edu This occurs via the formation of a bridged chloronium ion intermediate, which is then attacked by water. pdx.edu

Photochemical Reactivity: [2+2] Photocycloaddition Reactions

Currently, there is a lack of specific research literature detailing the [2+2] photocycloaddition reactions of this compound. This type of reaction, where two unsaturated molecules react photochemically to form a four-membered ring, is a powerful tool in organic synthesis. Given the presence of the alkene functionality, it is plausible that this compound could participate in such reactions, for example, with enones or other alkenes, to generate cyclobutane (B1203170) derivatives. However, dedicated studies are required to explore and characterize this aspect of its photochemical reactivity.

Oxidative Transformations of this compound

The double bond in this compound is also a site for oxidative cleavage. This can lead to the formation of chlorinated carbonyl compounds, which are themselves useful synthetic intermediates.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. byjus.comwikipedia.orgmasterorganicchemistry.com The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. umich.edu Subsequent work-up of the ozonide determines the final products. A reductive work-up, for example with zinc dust or dimethyl sulfide, would cleave the double bond of this compound to yield formaldehyde (B43269) and a chlorinated ketone, 1,3-dichloroacetone.

The ozonolysis of haloalkenes can be more complex than that of simple alkenes, sometimes leading to a variety of products including epoxides. umich.edu The yields of the expected ozonide products can be influenced by the degree and type of halogen substitution. umich.edu

Another potent oxidizing agent that can cleave the double bond is potassium permanganate (B83412) (KMnO₄). Under hot, acidic conditions, KMnO₄ will oxidatively cleave the double bond of this compound. This would be expected to produce formaldehyde and 1,3-dichloroacetone. The formaldehyde would likely be further oxidized to formic acid and then to carbon dioxide and water under these harsh conditions.

Dimerization and Oligomerization Phenomena of the Compound

The self-reaction of this compound can lead to the formation of dimers and oligomers through various pathways.

Formation of Isomeric Dimers and Characterization

Heating neat tris(chloromethyl)acetic acid can produce 3-chloro-2-(chloromethyl)-1-propene. orgsyn.org An alternative method involves the direct chlorination of 3-chloro-2-methyl-1-propene with elemental chlorine, though this results in a mixture of products requiring purification. orgsyn.org

Radical Pathways in Dimerization of Related Chlorinated Alkenes

The dimerization of chlorinated alkenes can proceed through radical pathways. For instance, the chlorination of propylene (B89431) at high temperatures to form allyl chloride occurs via a free radical reaction. wikipedia.org Similarly, the chlorination of methane (B114726) in the presence of light proceeds through a free radical substitution mechanism. masterorganicchemistry.com These reactions are initiated by the homolytic cleavage of the chlorine-chlorine bond, generating highly reactive chlorine radicals. masterorganicchemistry.com These radicals can then abstract a hydrogen atom from the alkene, initiating a chain reaction that can lead to dimerization and other products. The stability of the resulting radical intermediate plays a crucial role in determining the reaction's outcome. youtube.com In the context of related chlorinated alkenes, oxidative radical addition-chlorination has been demonstrated as a method to produce dichloroaryl compounds under metal-free conditions, suggesting the involvement of a radical pathway. rsc.org

Organometallic Chemistry and Complex Formation

The presence of the allyl group in this compound allows for a rich organometallic chemistry, particularly with transition metals like nickel.

Reactions with Transition Metal Carbonyls and Complex Characterization

The M(CO)₂(η³-allyl) moiety is a well-explored area in the organometallic chemistry of Group 6 metals. core.ac.uk These 18-valence electron complexes can be synthesized with various ligands. core.ac.uk The nature of these ligands, in terms of their steric and electronic properties, significantly influences the isomerism of the resulting complexes. core.ac.uk For instance, in cyclopentadienylmolybdenum and tungsten allyl complexes, substitution at the meso carbon of the allyl ligand favors the endo rotameric form. core.ac.uk

Formation of Allyl Nickel Complexes and their Reactivity

This compound can react with nickel compounds to form allyl nickel complexes. A general method for preparing such complexes is the reaction of an allyl magnesium bromide with anhydrous nickel chloride. wikipedia.org For instance, bis(allyl)nickel can be synthesized in this manner. wikipedia.org This complex is reactive and can, for example, react with carbon monoxide to yield nickel tetracarbonyl and 1,5-hexadiene. wikipedia.org The stability of allyl nickel complexes can be significantly enhanced by introducing bulky substituents on the terminal carbons of the allyl ligand. vanderbilt.edu This increased stability has been leveraged to study salt metathesis reactions and synthesize derivative allylnickel complexes. vanderbilt.edu

The reactivity of these complexes is a key aspect of their chemistry. For example, bis(allyl)nickel catalyzes the trimerization of butadiene. wikipedia.org With the addition of tertiary phosphines, it can form tetrakis derivatives through an 18-electron adduct intermediate. wikipedia.org

Ligand Coordination Dynamics and Electronic Requirements

The coordination of ligands to metal centers in allyl complexes is a dynamic process. In many metal-π-allyl complexes, fluxional processes such as π-allyl rotation and π-σ allyl isomerization occur. acs.org These dynamic behaviors can be studied using techniques like variable temperature NMR spectroscopy. nih.gov The electronic structure of the allyl ligand, which has three molecular orbitals (ψ₁, ψ₂, and ψ₃), dictates its bonding with the metal. lkouniv.ac.in The ψ₁ orbital interacts with a metal dσ orbital, while the ψ₂ orbital overlaps with a metal dπ orbital. lkouniv.ac.inumb.edu The plane of the allyl ligand is often canted with respect to the coordination polyhedron around the metal to improve the overlap between the ψ₂ and dxy orbitals of the metal. lkouniv.ac.inumb.edu

The 18-electron rule is a guiding principle in the formation and stability of these complexes. wikipedia.org For instance, in CpFe(CO)₂(η¹-C₃H₅), the allyl ligand is monohapto (η¹) to satisfy this rule, as an η³-allyl ligand would result in a 20-electron complex. wikipedia.org Ligand dissociation can lead to a change in the hapticity of the allyl ligand. wikipedia.org The design of the ligands, considering factors like cone angle, is crucial in controlling the reactivity and coordination mode of the metal center. acs.org

Advanced Synthetic Applications and Derivative Chemistry

Building Block for Complex Organic Scaffolds and Natural Product Synthesis.orgsyn.org

The compound's utility extends to the synthesis of intricate molecular frameworks, including those found in natural products. orgsyn.org Its bifunctional nature allows for the sequential or simultaneous introduction of different functionalities, leading to the construction of complex polycyclic and heterocyclic systems.

3-chloro-2-(chloromethyl)prop-1-ene serves as a valuable precursor in the synthesis of cryptands and crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations. orgsyn.org The two chloromethyl groups can react with diols or other nucleophiles in a Williamson ether synthesis-type reaction to form the characteristic macrocyclic framework. The double bond can be retained for further functionalization or reduced to afford a saturated backbone.

One of the most significant applications of this compound is as a key starting material in the multi-step synthesis of [1.1.1]propellane. orgsyn.org This highly strained and fascinating molecule is of considerable theoretical and practical interest. The synthesis involves the reaction of this compound with a carbene source to form a cyclopropane (B1198618) ring, followed by subsequent intramolecular reactions to construct the final propellane cage structure.

The reactivity of this compound makes it a valuable precursor for the synthesis of various pharmaceutical intermediates. While specific examples of "advanced" intermediates are often proprietary, the literature indicates its general use in creating compounds with biological and medical importance. orgsyn.org Its ability to introduce a three-carbon unit with reactive handles allows for the construction of diverse molecular skeletons that can be further elaborated into active pharmaceutical ingredients. For instance, it can be used to synthesize substituted propenes which are motifs found in various bioactive molecules.

The carbon-carbon double bond in this compound provides a handle for the introduction of aryl groups, leading to the formation of valuable aryl-substituted propenes. These derivatives are important structural motifs in medicinal chemistry and materials science. One notable method for achieving this transformation is through copper-catalyzed allylic coupling reactions. For example, the reaction of this compound with organoboron reagents (such as boronic acids or their esters) in the presence of a suitable copper catalyst and a base can lead to the formation of aryl-substituted 2-(chloromethyl)propenes. This reaction allows for the selective formation of a new carbon-carbon bond at the allylic position, providing a pathway to a diverse range of functionalized propenes.

Applications in Polymer Chemistry and Advanced Materials Science.orgsyn.org

The presence of a polymerizable double bond and reactive chloromethyl groups makes this compound a valuable monomer in the field of polymer chemistry and materials science. orgsyn.org

This compound can undergo polymerization via its vinyl group to produce polymers with pendant chloromethyl groups. orgsyn.org These reactive side chains can be subsequently modified through various chemical transformations, allowing for the synthesis of a wide range of functional polymers. This post-polymerization modification strategy enables the tuning of the polymer's properties, such as solubility, thermal stability, and chemical resistance, making them suitable for various applications, including as coatings, adhesives, and specialty resins.

| Polymerization Method | Resulting Polymer Structure | Potential Applications |

| Free Radical Polymerization | Poly(this compound) | Functional resins, coatings |

| Controlled Radical Polymerization | Well-defined polymers with controlled molecular weight and architecture | Advanced materials, drug delivery systems |

Synthesis of Well-Defined Polymeric Architectures

The bifunctionality of this compound makes it a valuable building block for the synthesis of complex, non-linear polymeric structures. While the creation of true "cage-shaped" polymers from this monomer is not extensively documented in publicly available research, its application in forming other well-defined architectures, such as branched and hyperbranched polymers, is more established.

One of the key techniques employed for this purpose is Atom Transfer Radical Polymerization (ATRP). In ATRP, this compound can act as a difunctional initiator. This allows for the polymerization of other monomers, such as styrene (B11656), to proceed from two living end sites simultaneously, leading to the formation of polymers with a central branching point and two growing chains. lew.ro This method provides a degree of control over the final polymer structure, which is a hallmark of well-defined polymeric architectures.

The general process of using this compound as an initiator in ATRP can be summarized as follows:

| Step | Description |

| Initiation | The two chloromethyl groups on the this compound molecule are activated by a transition metal catalyst, typically a copper(I) complex, to form two radical species. |

| Propagation | These radicals then initiate the polymerization of a vinyl monomer, such as styrene, leading to the growth of two polymer chains from the central initiator molecule. |

| Termination | The polymerization is terminated by various mechanisms, resulting in a polymer with a defined structure and molecular weight. |

This approach allows for the synthesis of polymers with specific functionalities at the chain ends, originating from the initiator molecule.

Incorporation into Conjugated Polymers for Photovoltaic Devices

The development of novel materials for organic photovoltaic (OPV) devices is a rapidly advancing field of research. Conjugated polymers are at the forefront of this research due to their tunable electronic properties and potential for low-cost, flexible solar cells. bohrium.comscilit.comunc.edu While direct and extensive research on the incorporation of this compound into the main chain of conjugated polymers for photovoltaic applications is not widely reported, its potential as a building block for modifying the properties of such polymers can be considered.

Reactivity and Mechanisms in Copolymerization

The reactivity of this compound in copolymerization reactions is a crucial aspect of its application in polymer synthesis. As a monomer, it can participate in copolymerization with other vinyl monomers. copoldb.jp The reactivity ratios of the monomers in a copolymerization system determine the composition and sequence distribution of the resulting copolymer. nih.gov

In the context of ATRP, where this compound acts as a difunctional initiator, its reactivity is manifested in its ability to efficiently initiate the polymerization of comonomers. A study on the ATRP of styrene initiated by this compound demonstrated that the polymerization proceeds with two living end sites. lew.ro This indicates that both chloromethyl groups are reactive and capable of initiating polymer chains.

The mechanism of copolymerization involving this compound would depend on the specific polymerization technique employed (e.g., free radical, cationic, or controlled radical polymerization). In a free-radical copolymerization, the double bond of the monomer would react with a growing polymer chain radical. The reactivity of the monomer towards different polymer radicals would be described by its reactivity ratios. Unfortunately, specific reactivity ratio data for the copolymerization of this compound with common monomers is not readily found in the surveyed literature.

Friedel-Crafts Alkylation Chemistry of the Compound

The presence of reactive allylic chloride functionalities in this compound makes it a potent alkylating agent in Friedel-Crafts reactions with aromatic compounds. researchgate.netorganic-chemistry.orglibretexts.org These reactions, typically catalyzed by Lewis acids, can lead to a variety of interesting and complex products.

The Friedel-Crafts alkylation of benzene (B151609) with this compound has been studied using different catalysts, yielding a range of products depending on the reaction conditions. lew.ro

With a sulfuric acid (H₂SO₄) catalyst, the major products identified were 1,1-di(chloromethyl)ethylbenzene, along with several isomeric dimers of the starting material and mixed dimers. lew.ro

When a stronger Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst like K10-montmorillonite clay is used, the product distribution changes significantly. The major alkylation products in this case are cis- and/or trans-2-methyl-1-phenylindan and 1-chloro-2-methyl-3,3-diphenylpropane. lew.ro This indicates that the choice of catalyst plays a crucial role in directing the reaction pathway and the resulting product structures.

The characterization of these complex product mixtures often requires a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify the various isomeric and rearranged products. lew.ro

The formation of products like 2-methyl-1-phenylindan during the Friedel-Crafts alkylation of benzene with this compound is a clear indication of intramolecular cyclization and rearrangement reactions occurring alongside the initial alkylation. lew.ro

The reaction mechanism is believed to proceed through the formation of carbocation intermediates. The Lewis acid catalyst assists in the generation of a primary carbocation from one of the chloromethyl groups. This carbocation can then either alkylate the aromatic ring directly or undergo rearrangement to a more stable carbocation before reacting. researchgate.netlibretexts.org

The formation of the indan (B1671822) structure involves an initial alkylation of the benzene ring, followed by an intramolecular Friedel-Crafts reaction, where the second chloromethyl group on the side chain alkylates the already substituted benzene ring, leading to the formation of a five-membered ring. The presence of both cis and trans isomers of 2-methyl-1-phenylindan suggests a lack of stereocontrol in the cyclization step. lew.ro

The formation of other products, such as the various dimers, points to competing intermolecular reactions where the initial carbocation reacts with another molecule of this compound instead of the aromatic substrate. The complexity of the product mixture highlights the intricate nature of the reaction pathways involved in the Friedel-Crafts alkylation with this multifunctional reagent.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-chloro-2-(chloromethyl)prop-1-ene by providing information about the chemical environment of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of this compound, the spectrum reveals distinct signals corresponding to the different types of protons in the molecule. spectrabase.com A sample with 99% purity, dissolved in deuterated chloroform (B151607) (CDCl₃), shows specific chemical shifts that are indicative of the protons' locations. spectrabase.com The analysis of a >98% pure sample by ¹H NMR confirms the structure of the compound. orgsyn.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum shows peaks that correspond to the different carbon environments within the molecule, including the double-bonded carbons and the carbons bearing chlorine atoms. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of specific molecular vibrations. For instance, the presence of a carbon-carbon double bond (C=C) from the prop-1-ene (B156429) group and carbon-chlorine (C-Cl) bonds are readily identified. spectrabase.com Spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR-IR) and as a neat liquid in a capillary cell. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. nist.gov The mass spectrum provides the mass-to-charge ratio of the molecular ion and various fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in determining the purity of this compound and identifying any impurities. researchgate.net The structure of the compound can be confirmed by GC-MS analysis. researchgate.net For instance, a study on the synthesis of this compound utilized GC-MS to identify the main product and various byproducts, such as 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane. researchgate.net

Gas Liquid Chromatography (GLC) for Quantitative Analysis and Purity Assessment

Gas Liquid Chromatography (GLC) is utilized for the quantitative analysis and purity assessment of this compound. A product with a purity of greater than 98% can be confirmed by GLC analysis. orgsyn.org The Kovats retention index, a parameter used in gas chromatography, has been determined for this compound on a non-polar squalane (B1681988) column. nist.gov

Data Tables

Table 1: Spectroscopic Data for this compound

| Analytical Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to protons in different chemical environments. | spectrabase.com |

| ¹³C NMR | Peaks corresponding to the different carbon atoms in the molecule. | nih.gov |

| IR Spectroscopy | Characteristic absorption bands for C=C and C-Cl functional groups. | spectrabase.com |

Table 2: Chromatographic Data for this compound

| Technique | Application | Findings | Reference |

|---|---|---|---|

| GC-MS | Purity and component identification | Confirmed the structure of the main product and identified byproducts. | researchgate.net |

| GLC | Quantitative analysis and purity assessment | Confirmed purity of >98%. | orgsyn.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-2-methyl-1-propene |

| 1,2-dichloro-2-methylpropane |

| 1,2,3-trichloro-2-methyl-1-propane |

| Pentaerythritol (B129877) |

| Diiron nonacarbonyl |

| Trimethylenemethane |

| [1.1.1]-propellane |

| Tris(chloromethyl)acetic acid |

| Pentaerythrityl trichlorohydrin |

| Pentaerythrityl tetrachloride |

| Nitric acid |

| 4-chloromethyl-2-phenyl-1,3,2-dioxaborolane |

| 1,2-dipalmitoyl-3-chloropropane |

| 2-chloropropane-1,3-diol |

| 1,3-dichloropropan-1-ol |

| 4,4'-methylenedianiline |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its reactivity. For 3-chloro-2-(chloromethyl)prop-1-ene, these calculations would typically commence with geometry optimization using methods like Density Functional Theory (DFT). researchgate.net DFT has proven to be a reliable and computationally efficient method for determining the equilibrium geometry of molecules. researchgate.net A variety of functionals, such as the M06-2X hybrid density functional, are well-suited for this purpose, often paired with a basis set like 6-31+G(d,p) to accurately describe the electron distribution, especially around the chlorine atoms. researchgate.net

Once the optimized geometry is obtained, further calculations can elucidate the electronic properties. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the double bond and the regions around the chlorine atoms would be of particular interest.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity.

For more precise energetic calculations, higher-level ab initio methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, in conjunction with a larger basis set such as cc-pVTZ, could be employed. researchgate.net These "gold standard" calculations would provide highly accurate thermochemical data, including the standard enthalpy of formation. researchgate.netnih.gov

Below is a hypothetical table of calculated electronic properties for this compound, based on the types of data generated in computational studies of similar molecules.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -10.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. For this compound, this would involve mapping out the potential energy surface (PES) for various reactions, such as nucleophilic substitution or electrophilic addition. A key focus of such studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. mit.edu

The process for modeling reaction pathways would involve:

Locating Stationary Points: This includes identifying the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state structures.

Frequency Calculations: These calculations are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the desired species.

For reactions of halogenated alkenes, such as the atmospheric degradation initiated by hydroxyl (OH) radicals, computational studies on analogous molecules have successfully employed DFT methods to elucidate the reaction mechanisms. researchgate.netnih.gov These studies often reveal that multiple reaction channels, such as H-abstraction and OH-addition, can be competitive. researchgate.netnih.gov The calculated activation energies for each pathway allow for the determination of the most favorable reaction route.

The rate constants for these reactions can be calculated using Canonical Transition State Theory (CTST), often with corrections for quantum mechanical tunneling effects, such as the Eckart tunneling correction. researchgate.net

A hypothetical summary of a computational study on the reaction of this compound with a nucleophile (Nu⁻) is presented in the table below.

| Reaction Pathway | Reactants | Transition State | Products | Calculated Activation Energy (kcal/mol) |

| Sₙ2 at chloromethyl group | C₄H₆Cl₂ + Nu⁻ | [C₄H₆Cl...Nu]⁻ | C₄H₆ClNu + Cl⁻ | 20.5 |

| Addition to double bond | C₄H₆Cl₂ + Nu⁻ | [C₄H₆Cl₂...Nu]⁻ | [C₄H₆Cl₂Nu]⁻ | 25.1 |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from such a computational study.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would typically involve a systematic search of the potential energy surface by rotating the dihedral angles associated with the C-C single bonds. The energies of the resulting conformers would be calculated to identify the most stable structures and the energy barriers between them.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, governed by a force field that describes the interatomic interactions. This allows for the exploration of the conformational space at a given temperature and can reveal the preferred conformations and the timescales of conformational changes.

Conformational Preferences: Identifying the most populated conformational states in different environments (e.g., gas phase or in a solvent).

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H...Cl interactions might be present and could influence conformational preferences.

Solvent Effects: MD simulations can incorporate explicit solvent molecules to study how the solvent influences the conformational equilibrium.

The combination of quantum chemical calculations and molecular dynamics simulations provides a comprehensive theoretical framework for understanding the structure, reactivity, and dynamics of this compound at the molecular level.

Environmental Behavior and Degradation Pathways

Atmospheric Chemistry and Oxidative Degradation Mechanisms

Once released into the atmosphere, 3-chloro-2-(chloromethyl)prop-1-ene is subject to photochemical degradation processes. The primary removal mechanism for unsaturated hydrocarbons in the troposphere is through oxidation initiated by photochemically generated radicals.

Following the initial radical attack, the resulting intermediate radical is expected to react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitric oxides (NOx), this peroxy radical can be converted to an alkoxy radical (RO•), which may then decompose or isomerize. For this compound, these atmospheric oxidation pathways can theoretically lead to the formation of various smaller, oxygenated, and potentially stable chlorinated degradation products.

While specific studies identifying the atmospheric degradation products of this compound have not been found, plausible products, based on the known atmospheric chemistry of similar chlorinated alkenes, could include chloro-substituted carbonyls and acids. The decomposition of the carbon backbone could yield compounds such as phosgene, chloroacetic acid, or other related toxic intermediates. The ultimate fate of the chlorine atoms is typically the formation of hydrogen chloride (HCl), which can be removed from the atmosphere via wet or dry deposition.

| Process | Primary Reactant | Potential Intermediate Species | Potential Final Degradation Products |

|---|---|---|---|

| Photochemical Oxidation | Hydroxyl Radical (•OH) | Haloalkyl Radical, Peroxy Radical (RO₂•), Alkoxy Radical (RO•) | Chlorinated Carbonyls, Chlorinated Acids, Phosgene, Hydrogen Chloride (HCl) |

Aquatic and Terrestrial Environmental Fate and Transformations

The fate of this compound in water and soil is influenced by its solubility, potential for hydrolysis, and susceptibility to biodegradation. Safety data sheets indicate the compound is insoluble in water and very toxic to aquatic organisms. fishersci.comtcichemicals.com

Detailed experimental studies on the hydrolytic stability and hydrolysis rate of this compound are limited. The molecule contains two allylic chloride groups, which are typically more reactive towards nucleophilic substitution (hydrolysis) than alkyl chlorides. However, its insolubility in water may limit the rate of hydrolysis in aquatic environments. fishersci.com Information regarding specific hydrolysis products under various environmental conditions (e.g., pH, temperature) is not well-documented in the scientific literature. Persistence in aquatic systems is considered unlikely based on available safety information, though this may be influenced by its volatility. fishersci.com

| Parameter | Finding/Status | Reference |

|---|---|---|

| Water Solubility | Insoluble | fishersci.com |

| Aquatic Toxicity | Very toxic to aquatic organisms | fishersci.comtcichemicals.com |

| Hydrolysis Rate | No specific data available | N/A |

| Biodegradation | No specific studies found; high toxicity may inhibit microbial activity | fishersci.com |

| Persistence | Persistence is considered unlikely based on available information | fishersci.com |

Broader Environmental Impact Considerations of Chlorinated Organic Compounds

Chlorinated organic compounds, as a class, are recognized for their potential environmental impact. Many of these substances are characterized by their resistance to degradation, which can lead to persistence in the environment. researchgate.net This persistence raises concerns about long-term exposure and the potential for long-range environmental transport.

Furthermore, the lipophilic (fat-loving) nature of many chlorinated organics means they can bioaccumulate in the fatty tissues of organisms. This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.gov Chlorinated paraffins, for example, are known to be persistent and bioaccumulative. nih.govservice.gov.uk The toxicity associated with many chlorinated compounds, including potential effects on the nervous, endocrine, and immune systems, makes their presence in the environment a significant concern for ecosystem and human health. researchgate.net

Potential Contribution to Secondary Organic Aerosol (SOA) Formation (Contextualized with related chlorinated alkenes)

The atmospheric oxidation of volatile organic compounds (VOCs) can lead to the formation of products with lower volatility. These products can subsequently partition into the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA), which has significant impacts on air quality, climate, and human health. utexas.edu While extensive research has been conducted on SOA formation from biogenic hydrocarbons, the role of anthropogenic VOCs, particularly halogenated compounds like this compound, is an area of growing interest. The atmospheric fate of such compounds is determined by their reactions with primary atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), the nitrate radical (NO₃), and chlorine atoms (Cl). researchgate.net

The presence of chlorine atoms in the atmosphere, once thought to be confined to marine and coastal areas, has been recognized as more widespread, with significant concentrations found in inland and polluted urban environments. researchgate.netcopernicus.org A primary source of chlorine atoms is the photolysis of nitryl chloride (ClNO₂), which forms from the reaction of nitrogen oxides with particulate chloride. utexas.edu Chlorine atoms are highly reactive towards a wide range of VOCs, with reaction rate constants often being one to two orders of magnitude larger than those for OH radicals. acs.org This high reactivity suggests that chlorine-initiated oxidation can be a significant degradation pathway for chlorinated alkenes and a potentially important, yet under-investigated, route to SOA formation. copernicus.orgnih.gov

The atmospheric degradation of this compound is expected to be initiated by the addition of oxidants to its carbon-carbon double bond. This is the primary pathway for reactions of alkenes with OH, NO₃, and Cl. researchgate.net For a structurally related compound, 3-chloro-2-methyl-1-propene (CMP), studies have determined the rate constants for its reaction with these key atmospheric oxidants. The dominant loss process for CMP during the daytime is its reaction with the OH radical, while at nighttime, reaction with the NO₃ radical is most significant. researchgate.net The oxidation of CMP by all four major oxidants (O₃, OH, NO₃, and Cl) was found to produce chloroacetone as a major product. researchgate.net

The formation of SOA from the oxidation of a VOC is dependent on the volatility of the products formed. The addition of functional groups (e.g., -OH, -OOH, -ONO₂) during oxidation generally decreases the volatility of the parent hydrocarbon. For chlorinated alkenes like this compound, the initial oxidation step leads to the formation of a chloroalkyl or chloroperoxy radical. Subsequent reactions of these radicals can lead to a cascade of products, including multifunctional compounds. The presence of chlorine in the molecule can influence the reaction pathways and the properties of the resulting products. For instance, chlorine-initiated oxidation of isoprene has been shown to produce organochlorides and lead to prompt SOA formation, with observed SOA yields ranging from 8% to 36% under low-NOx conditions. copernicus.orgcopernicus.org

While direct experimental data on the SOA yield of this compound is not available in the current literature, studies on other VOCs provide insight into the potential for chlorine-initiated chemistry to form aerosols. Chamber studies have demonstrated that the oxidation of various VOCs by chlorine atoms can lead to significant SOA formation, with yields that are often comparable to or even higher than those from OH radical-initiated oxidation. researchgate.netrsc.org

The table below summarizes SOA yields from chamber experiments for various precursors initiated by chlorine atoms, providing context for the potential SOA formation from related compounds.

| Precursor VOC | Oxidant | SOA Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Isoprene | Cl | 8 - 36 | Low-NOx | copernicus.orgd-nb.info |

| α-Pinene | Cl | ~20 | Aerosol Mass up to 30.0 μg m⁻³ | researchgate.net |

| β-Pinene | Cl | ~20 | Aerosol Mass up to 30.0 μg m⁻³ | researchgate.net |

| d-Limonene | Cl | ~30 | Aerosol Mass up to 30.0 μg m⁻³ | researchgate.net |

| Toluene | Cl | Variable, depends on VOC/Cl ratio | - | copernicus.org |

The oxidation of this compound, with its two chlorine atoms and a double bond, is likely to produce a complex mixture of oxygenated and chlorinated products. The formation of highly oxygenated organic molecules (HOMs) is a key step in the formation of new atmospheric aerosol particles. copernicus.org Research on α-pinene has shown that its reaction with chlorine atoms can be an important source of HOMs and, consequently, SOA. copernicus.org The addition of chlorine and oxygen-containing functional groups to the four-carbon backbone of this compound would be expected to significantly lower the vapor pressure of the resulting products, making them more likely to partition to the aerosol phase.

Toxicological and Biological Mechanisms in Research Mechanistic Focus

Mechanisms of Mutagenicity and Genetic Effects

While some secondary sources suggest mutagenic potential, specific data from established test systems are not available.

Induction of Gene Mutations and Chromosomal Aberrations in Test Systems

There is a notable absence of published studies detailing the effects of 3-chloro-2-(chloromethyl)prop-1-ene in standard mutagenicity assays. Information regarding its ability to induce gene mutations in bacterial systems (e.g., Ames test) or mammalian cells, and its potential to cause chromosomal aberrations (e.g., in micronucleus or chromosomal aberration assays), is not described in the available scientific literature. One secondary source claims the compound induces gene mutations and chromosomal aberrations in various test systems, but does not provide citations to the underlying research, making independent verification impossible.

Research into Carcinogenic Potential and Evidence in Experimental Systems

The International Agency for Research on Cancer (IARC) has reportedly classified this compound as a potentially carcinogenic substance. ontosight.ai However, the comprehensive long-term animal bioassays in rodent models (e.g., rats and mice) that typically form the basis for such a classification are not detailed in the accessible literature. One source makes a general statement that the compound is associated with increased tumor incidence in rodent studies, but provides no specific data on the experimental design, tumor types, or incidence rates. Without access to primary research data, a thorough assessment of its carcinogenic potential remains speculative.

Investigation of Genotoxic Effects and Molecular Interactions

The toxicological properties of this compound have not been fully investigated. fishersci.com Genotoxicity is a plausible concern for a reactive chemical of this nature, but specific studies on its molecular interactions, such as the formation of DNA adducts or its reactivity with other cellular macromolecules, are not documented in the available literature.

Role as a Dialkylating Agent in Biological Systems

From a chemical structure standpoint, this compound possesses two reactive chloromethyl groups. This structure suggests it could function as a bifunctional, or dialkylating, agent, capable of forming covalent bonds at two separate points. Such cross-linking activity with biological macromolecules like DNA is a well-known mechanism for cytotoxicity and mutagenicity. However, no specific research was found in the searched literature that confirms or characterizes the role of this compound as a dialkylating agent in biological systems.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Pathways and Catalytic Methods

While traditional methods for synthesizing 3-chloro-2-(chloromethyl)prop-1-ene exist, researchers are actively pursuing more efficient, sustainable, and cost-effective unconventional pathways. orgsyn.orgacs.org One established route involves the multi-step conversion of pentaerythritol (B129877). orgsyn.orgacs.orgwikipedia.org However, this process can be lengthy. An alternative approach is the direct chlorination of isobutene, which has been investigated in specialized tubular reactors to manage the highly exothermic nature of the reaction. researchgate.net This method aims to improve selectivity and yield, though it can produce a mixture of chlorinated products requiring further purification. researchgate.net

Future research is likely to focus on the development of novel catalytic systems to enhance the efficiency and selectivity of these synthetic routes. This includes exploring new catalysts that can operate under milder reaction conditions, reduce the formation of byproducts, and allow for the use of more environmentally benign reagents. The goal is to create a more streamlined and economical synthesis process.

Deeper Mechanistic Elucidation of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in synthesis and predicting the formation of byproducts. Computational methods, such as Density Functional Theory (DFT), are being employed to investigate the kinetics and mechanisms of its reactions at a molecular level. researchgate.net For instance, studies have explored the gas-phase reactions of related compounds initiated by hydroxyl radicals, providing insights into their atmospheric degradation pathways. researchgate.net

Further research in this area will likely involve a combination of experimental and theoretical approaches to unravel the intricate details of its reactivity. This includes studying its behavior in various solvent systems and its interactions with different types of reagents and catalysts. A deeper mechanistic understanding will enable chemists to better control reaction outcomes and design more sophisticated synthetic transformations.

Design and Synthesis of Novel Functional Materials Utilizing the Compound

The unique bifunctional nature of this compound, with its two reactive chloromethyl groups and a double bond, makes it a valuable precursor for the synthesis of a wide range of functional materials. orgsyn.org It has been utilized in the creation of polymers, crown ethers, and cryptands. orgsyn.org Its ability to act as a dialkylating agent allows for the construction of complex molecular architectures. wikipedia.org

A significant application of this compound is as a key starting material in the synthesis of [1.1.1]propellane, a highly strained and reactive molecule with potential applications in materials science and medicinal chemistry. orgsyn.orgwikipedia.org Future research will likely focus on expanding the library of functional materials derived from this compound. This could include the development of novel polymers with tailored properties, advanced coatings, and new classes of ligands for catalysis.

Comprehensive Environmental Fate Modeling and Development of Remediation Strategies

As with any industrially relevant chemical, understanding the environmental fate and potential impact of this compound is of paramount importance. The compound is known to be very toxic to aquatic life. tcichemicals.comnih.gov Research in this area focuses on its persistence, degradation, and transport in various environmental compartments.

Studies on related compounds have investigated their atmospheric degradation through reactions with hydroxyl radicals and ozone. certifico.com This information is vital for developing comprehensive environmental fate models that can predict the compound's behavior in the environment. Future work will likely involve more detailed studies on its biodegradation pathways in soil and water, as well as the development of effective remediation strategies to mitigate any potential environmental contamination. This could include bioremediation approaches utilizing microorganisms capable of degrading the compound or advanced oxidation processes.

Advanced Toxicological and Mechanistic Studies at the Molecular Level

Ensuring the safe handling and use of this compound requires a thorough understanding of its toxicological profile. The compound is classified as toxic if swallowed and fatal if inhaled. tcichemicals.comnih.gov

While some toxicological data is available for related compounds like 3-chloro-2-methylpropene, which is reasonably anticipated to be a human carcinogen based on animal studies, more in-depth research is needed for this compound itself. certifico.comnih.gov Future toxicological studies will likely focus on elucidating the specific molecular mechanisms of its toxicity. This involves investigating its interactions with biological macromolecules, its metabolic pathways, and the potential for genotoxicity. Advanced in vitro and in silico models will play a crucial role in these investigations, providing a more detailed understanding of its potential health risks and informing the development of appropriate safety protocols.

常见问题

Q. What are the standard synthetic routes for 3-chloro-2-(chloromethyl)prop-1-ene, and how do reaction conditions influence yield and purity?

The compound can be synthesized via thermal decomposition reactions. For example, pyrolysis of precursor molecules under controlled conditions (e.g., 150–200°C in an inert atmosphere) avoids unwanted side products like polychlorinated byproducts. Optimization of reaction time and temperature is critical; prolonged heating may lead to decomposition, while insufficient heating reduces conversion rates . Characterization via GC-MS or NMR is essential to confirm purity and structural integrity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- IR Spectroscopy : The C-Cl stretch appears at ~550–750 cm⁻¹, while the C=C stretch is observed at ~1590–1650 cm⁻¹. Discrepancies in peak positions may indicate isomerization or contamination.

- ¹H/¹³C NMR : The allylic chloromethyl group (CH₂Cl) typically resonates at δ ~4.2–4.5 ppm (¹H) and δ ~40–45 ppm (¹³C). Splitting patterns in the alkene region (δ ~5.5–6.0 ppm) can distinguish between geometric isomers .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 140–142 (Cl isotope pattern) confirms the molecular formula. Fragmentation patterns (e.g., loss of Cl or CH₂Cl groups) aid in structural validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with moisture or metals (risk of corrosive degradation) .